molecular formula C22H12ClN3O4 B3624142 5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione

5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B3624142
M. Wt: 417.8 g/mol
InChI Key: OEKXQBGTIIFRJZ-UHFFFAOYSA-N
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Description

“5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione” is a complex organic compound that features multiple functional groups, including a benzoxazinone, a pyridine, and an isoindole-dione. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzoxazinone Ring: Starting from a suitable chloro-substituted aniline, the benzoxazinone ring can be formed through cyclization reactions.

    Attachment of the Pyridine Moiety: The pyridine group can be introduced via a nucleophilic substitution reaction.

    Formation of the Isoindole-Dione Ring: The final step involves the formation of the isoindole-dione ring through a cyclization reaction, possibly involving a condensation reaction.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine or isoindole-dione moieties.

    Reduction: Reduction reactions could target the carbonyl groups in the benzoxazinone or isoindole-dione rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro-substituted positions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halides or organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures are often investigated for their biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: The compound could be explored for its potential as a therapeutic agent, given its complex structure and potential interactions with biological targets.

Industry

    Material Science: The compound may find applications in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione” would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazinone Derivatives: Compounds with similar benzoxazinone structures.

    Pyridine-Containing Compounds: Molecules featuring pyridine rings.

    Isoindole-Dione Derivatives: Compounds with isoindole-dione moieties.

Uniqueness

“5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione” is unique due to its combination of multiple functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12ClN3O4/c23-14-4-6-16-18(9-14)25-19(30-22(16)29)13-3-5-15-17(8-13)21(28)26(20(15)27)11-12-2-1-7-24-10-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKXQBGTIIFRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=C(C=CC(=C5)Cl)C(=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione

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